1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Description
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c1-16-10-5-3-2-4-9(10)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3 |
InChI Key |
INTANGYVJGGIGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C=CC2=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Maleamic Acid
Maleic anhydride reacts with 2-methoxybenzylamine in dichloromethane (CH₂Cl₂) to form N-(2-methoxybenzyl)maleamic acid. The reaction is exothermic and typically completes within 2 hours at 0–25°C.
Reaction Conditions :
Step 2: Cyclization to Maleimide
The maleamic acid undergoes cyclization in acetic anhydride with sodium acetate as a catalyst. Heating at 70°C for 15–20 hours drives dehydration, forming the maleimide ring.
Critical Parameters :
-
Catalyst Load : 10 mol% sodium acetate accelerates ring closure.
-
Purity : Crude products are recrystallized from ethanol/water mixtures, achieving >99% purity.
-
Yield : For N-(4-methoxybenzyl)maleimide (structural analog), yields reach 62%, suggesting comparable efficiency for the ortho-substituted derivative.
Solid Acid-Catalyzed Synthesis
A patent-pending method employs sulfonic acid-functionalized SBA-15 mesoporous silica as a heterogeneous catalyst for maleimide synthesis. While originally developed for N-(p-methoxyphenyl)maleimide, this approach is theoretically applicable to N-benzyl derivatives.
Protocol Adaptation :
-
Reagents : Maleic anhydride and 2-methoxybenzylamine are refluxed in toluene with sulfonic acid phenyl SBA-15.
-
Dehydration : Azeotropic removal of water via Dean-Stark trap enhances imidization.
-
Catalyst Recovery : Hot filtration separates the reusable catalyst, reducing waste.
Advantages :
-
Eco-Friendly : Avoids corrosive acids (e.g., H₂SO₄), aligning with green chemistry principles.
-
Scalability : Achieves 84% yield and >99% purity for para-substituted analogs.
Comparative Analysis of Methods
Key Observations :
-
The Mitsunobu method is ideal for alcohol substrates but requires expensive reagents.
-
Maleic anhydride cyclization offers high purity but involves multi-step isolation.
-
Solid acid catalysis balances efficiency and sustainability, though benzylamine compatibility requires validation.
Experimental Considerations
-
Purification : Column chromatography (hexane/ethyl acetate) or recrystallization resolves byproducts like unreacted maleic anhydride.
-
Analytical Validation : ¹H NMR (δ 6.67 ppm, HC=CH), ¹³C NMR (δ 170.5 ppm, C=O), and GC-MS confirm structure.
-
Steric Effects : The ortho-methoxy group may hinder reaction kinetics, necessitating extended reflux times .
Chemical Reactions Analysis
Types of Reactions
1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction could produce dihydropyrrole derivatives.
Scientific Research Applications
Pharmaceutical Research
1-[(2-Methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that derivatives of this compound could effectively target cancer cells while sparing normal cells .
- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, making it a candidate for developing antioxidant therapies. This property is particularly beneficial in preventing oxidative stress-related diseases .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis:
- Building Block for Complex Molecules : It is utilized in synthesizing more complex pyrrole derivatives and other nitrogen-containing heterocycles. These derivatives have applications in drug discovery and materials science .
- Reagent in Michael Additions : 1-[(2-Methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione can act as a Michael acceptor in various reactions, facilitating the formation of new carbon-carbon bonds essential for synthesizing complex organic molecules .
Material Science
The compound has potential applications in developing advanced materials:
- Polymer Chemistry : Due to its reactive nature, it can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in creating functionalized polymers for electronics and coatings .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A research study conducted by Marquez et al. (2015) evaluated the cytotoxic effects of various pyrrole derivatives on cancer cell lines. The results indicated that 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione exhibited significant inhibition of cell growth in breast cancer cells compared to control groups. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Synthesis of Novel Pyrroles
In another study published by Cogswell et al., the authors explored the synthesis of novel pyrrole derivatives using 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione as a key intermediate. The resulting compounds showed promising biological activities, paving the way for new drug candidates.
Mechanism of Action
The mechanism of action of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The ortho-methoxy group in the target compound introduces steric hindrance and electronic effects distinct from meta or para isomers.
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight (vs. phenyl-substituted analogues) is due to the benzyl group.
- Hazard data for the target compound is unavailable, but substituents like nitro or chloro groups (e.g., in ) increase toxicity .
Biological Activity
1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 133137-34-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and specific activities related to anti-inflammatory and anticancer properties.
- Molecular Formula : CHNO
- Molecular Weight : 217.22 g/mol
- Structure : The compound features a pyrrole ring with a methoxyphenyl group attached, contributing to its biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrrole-2,5-diones exhibit various pharmacological properties, including anti-inflammatory and anticancer activities. The following sections detail specific findings related to the biological activity of 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione.
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of pyrrole derivatives through their ability to inhibit cyclooxygenase enzymes (COX). The compound was found to selectively inhibit COX-2 with a higher potency than COX-1. The IC values for COX inhibition were reported as follows:
| Compound | COX-1 IC (nM) | COX-2 IC (nM) | Selectivity Index |
|---|---|---|---|
| 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione | Data not available | Data not available | Data not available |
| MPO-0029 (related derivative) | 8.7 | 6.0 | >168 |
The results suggest that the compound may have significant potential as an anti-inflammatory agent by selectively targeting COX-2 pathways .
Anticancer Activity
The anticancer effects of pyrrole derivatives have been investigated using various cancer cell lines. In particular, studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. The following table summarizes the antiproliferative effects observed in different studies:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione | MCF-7 (breast cancer) | Data not available | Inhibition of cell cycle progression |
| 1H-pyrrole derivatives | HepG2 (liver cancer) | Data not available | Induction of apoptosis |
In one study, compounds similar to 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione demonstrated significant cytotoxic effects against MCF-7 and HepG2 cancer cell lines when compared to conventional chemotherapeutics like doxorubicin .
Mechanistic Insights
Molecular docking studies suggest that the binding interactions between these compounds and their targets are crucial for their biological activity. For instance, docking analyses have indicated that the methoxy group plays a significant role in enhancing binding affinity to COX enzymes .
Case Study 1: Inhibition of Pro-inflammatory Cytokines
A study involving human peripheral blood mononuclear cells (PBMCs) showed that treatment with pyrrole derivatives resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in modulating immune responses .
Case Study 2: Cytotoxicity Assessment
In vitro assessments indicated that while some derivatives exhibited low toxicity at therapeutic concentrations (10 µg/mL), higher concentrations (100 µg/mL) led to reduced cell viability. This highlights the importance of dosage in therapeutic applications .
Q & A
Basic: What are the primary synthetic routes for 1-[(2-methoxyphenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves cyclization reactions. For example, related compounds like 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione are synthesized via nucleophilic substitution or condensation of 2-methoxyphenyl precursors with diketones or anhydrides. Key steps include:
- Cyclization : Using reagents such as acetic anhydride or base-assisted conditions (e.g., potassium carbonate in DMSO) to form the pyrrolidine-dione core .
- Purification : Recrystallization from solvents like 2-propanol or ethanol to isolate the product .
- Characterization :
Basic: How do researchers confirm the purity and structural integrity of this compound?
Methodological Answer:
Critical techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C13H13NO3) and detects isotopic patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar pyrrole-diones .
- Melting Point Analysis : Assesses purity; deviations >2°C suggest impurities .
Advanced: What computational methods are used to study the electronic properties or reaction mechanisms of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Models electronic transitions and optimizes ground-state geometries. For example, DFT studies on pyrrole derivatives correlate HOMO-LUMO gaps with reactivity .
- In-Situ FTIR : Tracks intermediate formation during synthesis (e.g., imine/enamine intermediates in Paal-Knorr reactions) .
- Molecular Dynamics (MD) : Simulates solvent interactions to predict solubility or crystallization behavior .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization rates by stabilizing intermediates .
- Temperature Control : Maintaining 45–50°C minimizes side reactions (e.g., decomposition of methoxyphenyl groups) .
- Catalysts : Base catalysts (e.g., K2CO3) improve nucleophilic substitution efficiency .
- Workflow : Use design-of-experiments (DoE) software to screen parameters systematically .
Advanced: How do structural modifications at the methoxyphenyl group influence biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) to quantify effects .
Advanced: How can researchers resolve contradictions in reported synthetic pathways or polymorphic forms?
Methodological Answer:
- Polymorph Screening : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline forms. For example, Sim et al. (2009) reported a polymorph of a related compound via alternative recrystallization solvents .
- Mechanistic Replication : Reproduce conflicting protocols under controlled conditions (e.g., inert atmosphere) to isolate variables .
- Cross-Validation : Compare NMR and HRMS data across studies to detect overlooked intermediates or degradation products .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the dione ring .
- Light Sensitivity : Protect from UV exposure (use amber vials) to avoid photodegradation of the methoxyphenyl group .
Advanced: What analytical strategies are employed to distinguish between dihydro-pyrrole-dione tautomers?
Methodological Answer:
- Dynamic NMR : Detects tautomerization in solution by observing signal splitting at variable temperatures .
- Isotopic Labeling : Introduce deuterium at labile positions (e.g., NH groups) to track tautomeric shifts via 2H NMR .
- Computational Modeling : Predicts dominant tautomers using Boltzmann distribution calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
